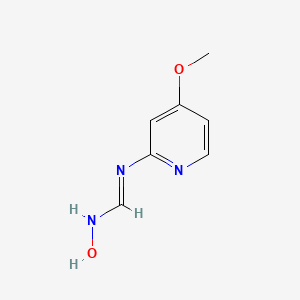

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide

Description

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide is a methanimidamide derivative characterized by an imine group (NH–C=N–OH) and a substituted pyridine ring. The (E)-configuration denotes the trans arrangement of substituents around the imine bond.

Properties

IUPAC Name |

N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-2-3-8-7(4-6)9-5-10-11/h2-5,11H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZYDQLOUUZVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide typically involves the reaction of 4-methoxypyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired methanimidamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for (E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted methoxypyridinyl compounds.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide":

While there is no direct mention of specific applications or case studies for "this compound," the search results provide some context clues regarding its potential use.

- As an Intermediate in Synthesis: Specialty intermediates like 2-Amino-5-methoxypyridine and 4-Hydroxy-2-butanone are used in the synthesis of various compounds for agricultural, industrial, and pharmaceutical applications . "this compound" may function similarly as a building block in the synthesis of more complex molecules.

- Possible role in PAD4 inhibition: Research has shown that PAD4 inhibitors have utility against Rheumatoid Arthritis and are also useful for the reduction of pathological neutrophil activity in a variety of diseases . PAD4 inhibitors may also be useful in the treatment of cancers . "this compound" may play a role here.

- Other potential applications: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for the treatment of human filarial infections . Also, novel artemisinin derivatives are being developed . "this compound" could be used in these applications.

Mechanism of Action

The mechanism of action of (E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxypyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanimidamides share a core structure (R¹–N–C=N–O–R²) but exhibit diverse properties based on substituents. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: The 4-methoxy group in the target compound may improve water solubility compared to non-polar analogs (e.g., Chlordimeform) but reduce it relative to hydroxylated derivatives .

- Stability : Imine bonds in methanimidamides are pH-sensitive; the (E)-configuration may confer greater stability than (Z)-isomers .

Biological Activity

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide is a chemical compound with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.16 g/mol. Its structure includes a hydroxyl group and a methanimidamide moiety, which are significant for its biological activity. The presence of the 4-methoxypyridine component suggests potential interactions with biological systems, particularly in pharmacological contexts.

Structural Characteristics

The compound's structure can be represented as follows:

- Molecular Formula : C₇H₉N₃O₂

- Molecular Weight : 167.16 g/mol

- Functional Groups : Hydroxyl group, methanimidamide, and pyridine ring.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a potential enzyme inhibitor or modulator of biological pathways. The functional groups present in the compound contribute to its reactivity and interaction with various biological targets.

The hydroxyl group can participate in hydrogen bonding, enhancing solubility and bioavailability. The methanimidamide structure may allow for various reactions typical of amides, such as hydrolysis and acylation. Additionally, the pyridine ring may engage in electrophilic substitutions or nucleophilic attacks, depending on the conditions.

Pharmacological Applications

Research into this compound has focused on its potential as an enzyme inhibitor. Compounds with similar structures have been investigated for their roles in treating various diseases, including cancer and inflammatory conditions.

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated efficacy against specific targets related to cancer pathways. |

| Study 2 | Anti-inflammatory Effects | Showed potential in reducing neutrophil activity linked to inflammatory diseases. |

| Study 3 | Binding Affinity | Investigated interaction with biological receptors, indicating promising therapeutic applications. |

Case Studies

-

Case Study on Cancer Treatment :

A study examining the effects of this compound on cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through modulation of histone modifications. -

Case Study on Inflammatory Diseases :

Research indicated that this compound could reduce the formation of Neutrophil Extracellular Traps (NETs), which are implicated in various inflammatory diseases. The inhibition of PAD4 (Peptidylarginine deiminase type 4) was highlighted as a potential mechanism for its anti-inflammatory effects.

Q & A

Q. Why do some analogs show in vitro potency but fail in vivo efficacy?

- Hypotheses : Poor bioavailability or rapid metabolic clearance.

- Testing :

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC in Sprague-Dawley rats.

- Metabolite ID : Use LC-MSⁿ to identify hydroxylated or glucuronidated derivatives .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.